Comprehensive Technical Guide on 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol: Structure, Properties, and Synthetic Utility
Comprehensive Technical Guide on 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol: Structure, Properties, and Synthetic Utility
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern drug discovery and organic synthesis, bifunctional building blocks are essential for constructing complex molecular architectures. 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is a highly versatile, privileged scaffold featuring a 1-phenylpropanolamine backbone decorated with a 2,3-dimethoxy motif [1]. This specific substitution pattern provides a unique steric and electronic environment, making it an invaluable intermediate for the synthesis of central nervous system (CNS) therapeutics, beta-blocker analogs, and targeted kinase inhibitors.
This technical guide details the structural characteristics, physical properties, analytical validation protocols, and chemoselective synthetic workflows associated with this compound, adhering to strict scientific integrity and field-proven methodologies.
Chemical Identity & Structural Significance
The molecular architecture of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol consists of a propanolamine chain attached to an electron-rich aromatic ring [2].
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Electronic Modulation: The methoxy groups at the 2- and 3-positions act as electron-donating groups via resonance, increasing the electron density of the aromatic ring. This stabilizes the adjacent benzylic position but also makes the ring susceptible to electrophilic aromatic substitution or autoxidation.
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Steric Hindrance: The ortho-methoxy group (position 2) induces significant steric hindrance around the benzylic alcohol. This naturally suppresses the reactivity of the hydroxyl group, providing an inherent chemoselective advantage when functionalizing the primary amine.
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Pharmacophore Relevance: The combination of a hydrogen-bond donating amine/hydroxyl pair and hydrogen-bond accepting methoxy groups allows this scaffold to interact robustly with target proteins, particularly G-protein coupled receptors (GPCRs).
Physical and Chemical Properties
The physical properties of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol dictate its solubility, handling, and reactivity[1][3]. The data is summarized in the table below:
| Property | Value |
| IUPAC Name | 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol |
| CAS Number | 1447966-06-4 |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| Exact Mass | 211.1208 Da |
| InChI Key | HQVZLTSDFAQWHE-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (-OH, -NH₂) |
| Hydrogen Bond Acceptors | 4 (-OH, -NH₂, 2x -OCH₃) |
| Physical Form | White to off-white solid / viscous oil |
Analytical Characterization Protocols
To ensure high scientific integrity before utilizing this building block in multi-step synthesis, its bifunctional nature requires a self-validating analytical system . The following protocol uses orthogonal techniques (mass spectrometry and magnetic resonance) to cross-verify the structural intactness of the molecule.
Protocol: Self-Validating NMR & LC-MS Workflow
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Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d₆.
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Causality: DMSO-d₆ is deliberately chosen over CDCl₃ because it strongly solvates the molecule and disrupts intermolecular hydrogen bonding. More importantly, DMSO-d₆ significantly slows down the chemical exchange of the -OH and -NH₂ protons with trace moisture. This allows for distinct, quantifiable peaks for the exchangeable protons, validating the intactness of both functional groups.
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LC-MS Analysis (ESI+): Inject 1 µL into an LC-MS system using a standard gradient (5-95% Acetonitrile in water with 0.1% Formic Acid).
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Causality: The basic primary amine readily accepts a proton in acidic media, making Positive Electrospray Ionization (ESI+) the optimal mode. The expected pseudomolecular ion [M+H]⁺ is m/z 212.1.
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Data Correlation (The Self-Validation Step): Cross-reference the integration of the benzylic proton (CH-OH) in the ¹H NMR with the mass spectral purity. If the compound has degraded (e.g., the benzylic alcohol oxidized to a ketone), the [M+H]⁺ will shift to m/z 210.1, and the benzylic proton signal (typically around 4.5–5.0 ppm) will simultaneously disappear from the NMR spectrum. This closed-loop correlation prevents false positives.
Fig 1: Self-validating analytical workflow for structural confirmation.
Synthetic Utility and Experimental Workflows
The presence of both a primary amine and a secondary benzylic alcohol presents a classic chemoselectivity challenge. However, the primary amine is a "softer" and significantly more nucleophilic center than the sterically hindered secondary alcohol.
Protocol: Chemoselective N-Acylation
This step-by-step methodology allows for the functionalization of the amine without requiring prior protection of the hydroxyl group.
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Initiation: Dissolve 1.0 equivalent of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
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Causality: DCM is an aprotic solvent that will not compete with the nucleophile, ensuring the acylating agent remains fully active.
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Base Addition & Thermal Control: Add 1.2 equivalents of Triethylamine (TEA) and cool the reaction vessel to 0°C using an ice bath.
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Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine from becoming protonated and unreactive. Cooling to 0°C imposes strict kinetic control. The activation energy for N-acylation is lower than for O-acylation; thus, low temperatures restrict the thermal energy of the system, allowing only the N-acylation pathway to proceed.
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Acylating Agent Addition: Add 1.05 equivalents of the desired acyl chloride dropwise over 15 minutes.
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Quenching & Workup: After 1 hour of stirring at 0°C, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. The organic layer will contain the pure N-acylated product, leaving the secondary alcohol completely intact.
Fig 2: Chemoselective derivatization pathways leveraging primary amine nucleophilicity.
Handling, Safety, and Storage Protocols
Maintaining the chemical integrity of 3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol requires specific environmental controls due to its structural vulnerabilities.
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Storage Conditions: Store at 2–8°C in a dark, dry place under an inert atmosphere (Argon or Nitrogen) [1].
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Causality of Degradation:
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Autoxidation: The highly electron-rich 2,3-dimethoxyphenyl ring makes the adjacent benzylic position highly susceptible to autoxidation, especially when exposed to UV light and ambient oxygen. This can lead to the formation of ketones or colored quinone-like byproducts.
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Carbamate Formation: Primary amines readily absorb atmospheric CO₂ to form insoluble carbamate salts. Storing the compound under Argon effectively displaces CO₂ and O₂, mitigating both degradation pathways and ensuring long-term reagent fidelity.
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References
- Sigma-Aldrich. "3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol | 1447966-06-4". MilliporeSigma.
- Appchem. "3-AMINO-1-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL | 1447966-06-4". Appchemical.
- Arctom. "CAS NO. 1447966-06-4 | 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol". Arctomsci.
